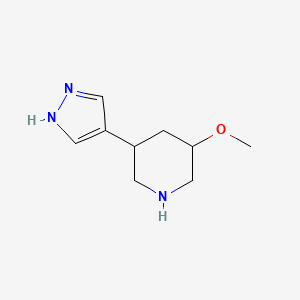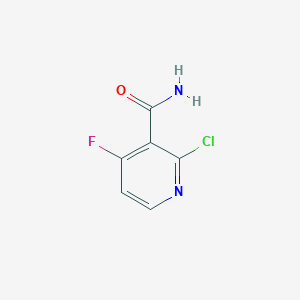
2-Bromopyridine-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-4-sulfinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a sulfinic acid group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine-4-sulfinic acid can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by the introduction of the sulfinic acid group. The reaction conditions typically involve the use of bromine or brominating agents in the presence of a catalyst. The sulfinic acid group can be introduced through sulfonation reactions using reagents such as sulfur dioxide or sulfonyl chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The bromine atom can be reduced to form pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromopyridine-4-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromopyridine-4-sulfinic acid exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the sulfinic acid group, making it less versatile in certain reactions.
4-Bromopyridine: Has the bromine atom at a different position, leading to different reactivity.
2-Chloropyridine: Contains a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness
2-Bromopyridine-4-sulfinic acid is unique due to the presence of both the bromine atom and the sulfinic acid group, which confer distinct reactivity and potential applications. This combination allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-bromopyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-3-4(10(8)9)1-2-7-5/h1-3H,(H,8,9) |
InChI Key |
JIGKROVWNQIFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12975208.png)





![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)

![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)



